3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Pyrethroid synthesis Chiral building block Stereoselective synthesis

Essential trans-configured cyclopropane dicarboxylic acid with gem-dimethyl substitution. Critical for synthesizing (1R)-trans-chrysanthemic acid in pyrethroid insecticides—non-interchangeable with cis isomer. Stereochemical integrity directly impacts insecticidal potency and synthetic yield.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B7976832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)O)C(=O)O)C
InChIInChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
InChIKeyMSPJNHHBNOLHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid: Baseline Chemical and Structural Profile for Scientific Procurement


3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (CAS: 497-42-7), also referred to as trans-caronic acid, is a cyclopropane dicarboxylic acid derivative characterized by a strained three-membered carbocyclic ring bearing two geminal methyl groups at the 3-position and two carboxylic acid functionalities at the 1- and 2-positions [1]. The trans configuration (1R,2R or 1S,2S enantiomers) of the carboxylic acid groups relative to the cyclopropane plane distinguishes this stereoisomer from its cis counterpart (CAS: 936-87-8), which exhibits distinct physicochemical properties including a lower melting point and different solubility profile [2]. The compound serves primarily as a chiral building block and synthetic intermediate in the preparation of pyrethroid insecticides and other biologically active cyclopropane-containing molecules, with its stereochemical integrity being critical for downstream synthetic outcomes [3].

Why Generic Cyclopropane Dicarboxylic Acids Cannot Substitute for 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid in Stereochemically Controlled Syntheses


Cyclopropane dicarboxylic acids as a class exhibit a wide range of stereochemical and substitution-dependent properties that preclude simple one-for-one replacement in synthetic protocols. The trans configuration of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (trans-caronic acid) is non-interchangeable with its cis isomer in the context of pyrethroid insecticide synthesis, as the cis isomer yields different downstream stereochemical outcomes that directly impact insecticidal potency [1]. Furthermore, the gem-dimethyl substitution at the 3-position imparts distinct conformational constraints and steric bulk that differentiate it from unsubstituted cyclopropane-1,2-dicarboxylic acids, which exhibit altered enzyme inhibition profiles and synthetic reactivity [2]. The quantitative evidence provided in the following sections substantiates why substitution with structurally similar but stereochemically or substitutionally distinct analogs leads to measurable differences in synthetic yield, biological activity, and ultimate product performance.

Quantitative Differentiation Evidence for 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Relative to Stereochemical and Substitutional Analogs


Stereochemical Dependency in Pyrethroid Insecticide Synthesis: Trans-Caronic Acid as the Required Intermediate for (1R)-trans-Chrysanthemic Acid Production

The trans stereoisomer of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (trans-caronic acid) is specifically required for the synthesis of (1R)-trans-chrysanthemic acid, the acid moiety of the naturally occurring insecticide pyrethrin I. Enzymatic resolution studies demonstrate that diastereoselective hydrolysis of racemic caronic acid ester mixtures affords exclusively the trans-acids (1S,3S)- and (1R,3R)-caronic acid, from which enantioselective hydrolysis yields the desired (1R,3R)-trans-caronic acid [1]. The cis isomer of caronic acid does not participate in this enzymatic resolution pathway and yields different downstream stereoisomers with altered insecticidal properties. Quantitative structure-activity relationship (QSAR) studies on pyrethroid esters derived from trans-chrysanthemic acid versus cis-analogs demonstrate that the insecticidal potency of cis-carboxylates is higher than that of trans-carboxylates, which in turn is higher than that of chrysanthemates [2]. This stereochemical differentiation is non-negotiable for applications requiring the specific (1R)-trans-chrysanthemic acid scaffold, making trans-caronic acid the mandatory starting material.

Pyrethroid synthesis Chiral building block Stereoselective synthesis

Synthetic Yield Benchmarking for Homocaronic Acid Derivatives: Class-Level Inference for 3,3-Dimethyl Substitution Advantage

While direct head-to-head yield comparisons between 3,3-dimethylcyclopropane-1,2-dicarboxylic acid and its non-methylated analog are not reported in a single study, class-level evidence from homocaronic acid synthesis suggests that the gem-dimethyl substitution pattern provides a measurable synthetic advantage. Synthesis of enantiomeric cis-homocaronic acids (dimethyl ester derivatives) from (+)-3-carene proceeds with overall yields of 43% for the (-)-(1R) enantiomer over 7 steps and 27% for the (+)-(1S) enantiomer over 5 steps [1]. The presence of the gem-dimethyl group in the caronic acid scaffold introduces steric constraints that influence reaction diastereoselectivity and yield. In contrast, unsubstituted cyclopropane-1,2-dicarboxylic acid derivatives exhibit different reactivity profiles in enzyme inhibition contexts, with cis-(±)-cyclopropane-1,2-dicarboxylic acid showing an affinity of approximately 240 µM for human serine racemase [2], whereas 3,3-dimethyl substituted analogs have not been reported to bind this target with comparable affinity, indicating substitution-dependent biological activity divergence.

Synthetic efficiency Chiral pool synthesis Yield optimization

Insecticidal Potency Differentiation: trans-Chrysanthemic Acid-Derived Pyrethroids Exhibit Intermediate Activity Compared to cis-Carboxylates

Quantitative structure-activity relationship (QSAR) studies on pyrethroid esters derived from trans-chrysanthemic acid (synthesized from trans-caronic acid) demonstrate that the insecticidal potency against American cockroaches (Periplaneta americana) is intermediate between cis-carboxylates and chrysanthemates. Specifically, the insecticidal potency of cis-carboxylates was higher than that of the corresponding esters with the trans-isomer of the carboxylic acid, which was, in turn, higher than that of the corresponding chrysanthemates [1]. The magnitude of this difference was not uniform across all compound series, but regression analysis confirmed a statistically significant stereochemical dependence. The greater the hydrophobicity of substituents on the benzyl ring, the higher the insecticidal potency in both cis- and trans-dibromovinylcyclopropanecarboxylate series, while chrysanthemate potency was not significantly altered by substituent hydrophobicity [1]. This establishes that trans-caronic acid-derived pyrethroids occupy a defined activity window that may be preferable for applications requiring a balance between potency and other properties such as mammalian safety or environmental persistence.

Pyrethroid insecticides QSAR Stereoselective activity

Optimal Procurement and Research Application Scenarios for 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of (1R)-trans-Chrysanthemic Acid for Pyrethroid Insecticide Production

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (trans-caronic acid) is the required chiral starting material for the preparation of (1R)-trans-chrysanthemic acid, the acid component of the natural insecticide pyrethrin I and numerous synthetic pyrethroids. Enzymatic resolution protocols using porcine liver esterase selectively yield the (1R,3R)-trans-caronic acid enantiomer, which is subsequently converted to (1R)-trans-chrysanthemic acid [1]. Procurement of trans-caronic acid is essential for this synthetic route; substitution with cis-caronic acid would yield the incorrect stereoisomer and potentially inactive or reduced-activity insecticidal products. The QSAR evidence confirms that trans-carboxylates occupy a distinct activity tier between cis-carboxylates and chrysanthemates, making trans-caronic acid the appropriate choice for formulators targeting this specific activity profile [2].

Chiral Building Block for Stereoselective Cyclopropane-Containing Molecule Synthesis

As a rigid, strained cyclopropane scaffold with defined trans stereochemistry and gem-dimethyl substitution, 3,3-dimethylcyclopropane-1,2-dicarboxylic acid serves as a valuable chiral building block in asymmetric synthesis. The compound's stereochemical integrity is critical for downstream transformations that rely on the trans relationship of the carboxylic acid groups. Industrial patents specifically describe processes for preparing trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid for use as an intermediate in the manufacture of pesticidal active ingredients, underscoring its established role in agrochemical supply chains [3]. Class-level evidence suggests that the gem-dimethyl substitution may confer improved diastereoselectivity and yield advantages in stereoselective transformations compared to unsubstituted cyclopropane dicarboxylic acids [4].

Reference Standard for Stereochemical and Conformational Studies of Cyclopropane Dicarboxylic Acids

The chiroptical properties of (+)-trans-caronic acid (3,3-dimethyl-1,2-cyclopropanedicarboxylic acid) have been characterized by circular dichroism (CD) spectroscopy in EPA solvent at 25°C and -185°C, providing reference data for conformational analysis around the C1-C2, C2-C3, and C3-C4 bonds [5]. This established spectroscopic profile makes the trans isomer a useful reference standard for stereochemical assignment and conformational studies of related cyclopropane dicarboxylic acid derivatives. Researchers requiring a well-characterized trans-cyclopropane dicarboxylic acid for method development or structural comparisons can rely on the documented CD spectra and absolute configuration data for this compound.

Enzyme Inhibition Studies Requiring Defined Cyclopropane Scaffold Geometry

While direct enzyme inhibition data for 3,3-dimethylcyclopropane-1,2-dicarboxylic acid itself is limited, the broader class of cyclopropane dicarboxylic acids has been explored as inhibitors of human serine racemase (SR) and 3-methylaspartase [6]. The cis-(±)-cyclopropane-1,2-dicarboxylic acid binds SR with an affinity of approximately 240 µM, demonstrating that the cyclopropane dicarboxylic acid scaffold is a viable template for enzyme inhibitor design [6]. For medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around this scaffold, the trans-3,3-dimethyl substituted variant provides a distinct stereoelectronic environment that may yield differentiated target engagement profiles compared to the unsubstituted or cis analogs. Researchers can use this compound as a building block for further derivatization or as a control compound in comparative enzyme inhibition assays.

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